![molecular formula C5H7ClN2O2 B1344444 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole CAS No. 120003-15-8](/img/structure/B1344444.png)
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 5-substituted-1,3,4-oxadiazoles, including compounds with a 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole structure, involves a multi-step process. Initially, aromatic organic acids are converted into their corresponding esters, followed by transformation into hydrazides. These hydrazides are then used to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols. In one study, these thiols were further reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds . Another approach involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids in methanol or ethanol with pyridine to yield 2,5-disubstituted 1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using various spectroscopic techniques. For instance, (1)H-NMR, IR, and mass spectral data are employed to verify the structure of the synthesized compounds . Similarly, FT-IR, 1H NMR, mass spectra, and elemental analysis are used to characterize new 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxy benzohydrazide moiety .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be explored through various reactions. For example, the oxidation of thiomethyl-oxadiazole derivatives to 5-sulfinylmethyl and 5-sulfonylmethyl-1,3,4-oxadiazoles using dimethyldioxirane under mild conditions has been demonstrated . This indicates the potential for further functionalization of the oxadiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The presence of a chloromethyl group and a methoxymethyl group on the oxadiazole ring can affect the compound's solubility, stability, and reactivity. The antimicrobial activity of some derivatives has been tested, revealing that certain compounds exhibit significant activity against bacterial and fungal strains . Additionally, the antifungal activity of an alkoxy-1,2,4-oxadiazole derivative was compared to its sulfur analog, retaining 60% of the overall activity, which suggests that the oxygen replacement for sulfur has a notable effect on biological activity .
Scientific Research Applications
Synthesis and Characterization
"5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole" serves as a versatile precursor in the synthesis of various heterocyclic compounds. For example, it's used to create insecticidal thiophosphates and dithiophosphates, highlighting its role in developing agrochemicals with potential insecticidal applications (Rufenacht, 1972). Additionally, it's employed in the synthesis of novel antibacterial agents, demonstrating significant in vitro activity against various bacterial strains (Rai et al., 2010).
Chemical Transformations
This compound undergoes various chemical transformations, enabling the creation of a range of derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of oxadiazole derivatives incorporating the 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole framework is key to exploring novel compounds with desired properties, such as photoluminescence or antimicrobial activity (Han et al., 2010). These transformations highlight the utility of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole in developing new materials and therapeutic agents.
Multifunctional Synthon
It's also recognized as a multifunctional synthon for synthesizing oxadiazole derivatives, offering a versatile approach to creating compounds with varied functional groups and potential applications in various domains, including the development of new chemical entities with desired biological or physicochemical properties (Stepanov et al., 2019).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve its reactivity as discussed above .
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXVPDOWMACDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649210 |
Source
|
Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |
CAS RN |
120003-15-8 |
Source
|
Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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